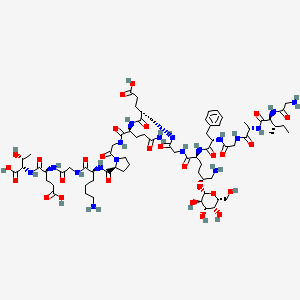

GIAGFK(GalO)GEQGPKGET

Descripción

GIAGFK(GalO)GEQGPKGET is a modified peptide derived from the collagen type II (COL2) sequence (residues 259–273) with a galactosylated hydroxylysine (Gal-Hyl) substitution at position 263. This modification replaces the native lysine (K) with a hydroxylysine residue bearing a galactose (Gal) moiety via an enzymatic process involving galactose oxidase (GalO) . The peptide’s primary structure is GIAGFK[Gal-Hyl]GEQGPKGEP, where the GalO modification introduces a glycan group critical for antigen recognition and immune modulation.

This peptide is designed for therapeutic applications targeting antigen-specific T cells. The GalO-mediated galactosylation enhances its ability to bind to major histocompatibility complex (MHC) molecules, facilitating immune tolerance in autoimmune conditions like rheumatoid arthritis . The modification process involves enzymatic oxidation of the terminal galactose residue, enabling selective conjugation with probes such as aminooxy-biotin (AO-biotin) for diagnostic or therapeutic tracking .

Propiedades

Fórmula molecular |

C70H112N18O28 |

|---|---|

Peso molecular |

1653.7 g/mol |

Nombre IUPAC |

(4S)-4-[[2-[[(2S,5R)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoyl]amino]acetyl]amino]-5-[[(2S)-5-amino-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[2-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C70H112N18O28/c1-5-34(2)55(86-48(92)28-73)68(112)79-35(3)60(104)75-29-51(95)82-44(26-37-12-7-6-8-13-37)66(110)84-40(17-16-38(27-72)115-70-59(103)58(102)57(101)46(33-89)116-70)62(106)77-31-49(93)80-42(19-22-53(97)98)64(108)83-41(18-21-47(74)91)63(107)78-32-52(96)88-25-11-15-45(88)67(111)85-39(14-9-10-24-71)61(105)76-30-50(94)81-43(20-23-54(99)100)65(109)87-56(36(4)90)69(113)114/h6-8,12-13,34-36,38-46,55-59,70,89-90,101-103H,5,9-11,14-33,71-73H2,1-4H3,(H2,74,91)(H,75,104)(H,76,105)(H,77,106)(H,78,107)(H,79,112)(H,80,93)(H,81,94)(H,82,95)(H,83,108)(H,84,110)(H,85,111)(H,86,92)(H,87,109)(H,97,98)(H,99,100)(H,113,114)/t34-,35-,36+,38+,39-,40-,41-,42-,43-,44-,45-,46+,55-,56-,57-,58-,59+,70+/m0/s1 |

Clave InChI |

KHJYKJGDCZJYGX-ZOHMYHBWSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC[C@H](CN)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CN |

SMILES canónico |

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(CN)OC2C(C(C(C(O2)CO)O)O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)CN |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Research Findings and Implications

- Immune Modulation : this compound suppresses collagen-induced arthritis in murine models by promoting regulatory T cell responses .

- Enzyme Specificity : GalO selectively oxidizes terminal galactose/hexose residues, enabling precise labeling without off-target effects .

- Comparative Limitations : Unlike broader glycosylation tools (e.g., PNGase F), GalO’s narrow substrate range limits its application to galactose-containing compounds .

Data Tables

Table 1: Structural Comparison of COL2 Peptides

| Residue Position | GIAGFKGEQGPKGEP | This compound |

|---|---|---|

| 264 | Lysine (K) | Gal-Hyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.